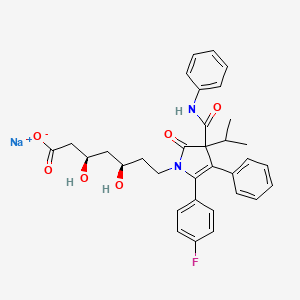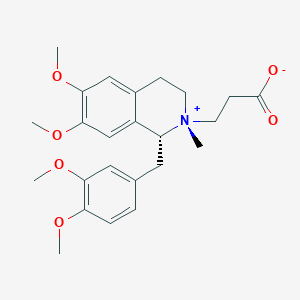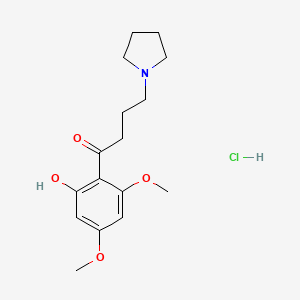
Eltrombopag-Amid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eltrombopag Amide, also known as AKR-501 or AKR-501A, is a synthetic small molecule that belongs to the class of thrombopoietin receptor agonists. It is used to treat thrombocytopenia, a condition characterized by a low platelet count in the blood. Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor .
Synthesis Analysis
Eltrombopag is reported to crystallize in more than 20 distinct crystal forms, including a large number of hydrates and solvates . The complete indexing of 13 monophasic samples, prepared using literature or newly tailored crystallization methods, provides a clear picture of the stability fields of the different crystal phases and their mutual interconversion processes .Molecular Structure Analysis
The molecular formula of Eltrombopag Amide is C25H23N5O3 . It interacts with the transmembrane domain of the human TPO-receptor .Chemical Reactions Analysis
Eltrombopag is a stimulator of STAT and JAK phosphorylation . Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way .Physical and Chemical Properties Analysis
The molecular weight of Eltrombopag Amide is 441.5 g/mol .Wissenschaftliche Forschungsanwendungen
Thrombopoietin-Rezeptor-Agonist
Eltrombopag ist ein Agonist, der an die membrangebundene Domäne des Thrombopoietin-Rezeptors bindet {svg_1}. Diese Interaktion stimuliert die Produktion von Thrombozyten, die für die Blutgerinnung von entscheidender Bedeutung sind {svg_2}.
Behandlung der Immunthrombozytopenie (ITP)
Eltrombopag wird zur Behandlung der Immunthrombozytopenie (ITP) eingesetzt, einer Erkrankung, die durch eine niedrige Anzahl von Thrombozyten im Blut gekennzeichnet ist {svg_3}. Eine Metaanalyse randomisierter kontrollierter Studien zeigte, dass Erwachsene, die Eltrombopag erhielten, eine signifikant bessere Thrombozytenantwort aufwiesen {svg_4}.
Einsatz bei schwerer aplastischer Anämie
Eltrombopag hat sich als wirksam bei der Behandlung von Patienten mit refraktärer oder rezidivierender schwerer aplastischer Anämie erwiesen {svg_5}. In einer Phase-II-Multicenter-Studie wurde in Woche 26 bei 70% der Patienten eine hämatologische Ansprechrate beobachtet {svg_6}.
Pädiatrische Anwendungen
Während die Anwendung von Eltrombopag bei Kindern mit ITP keinen signifikanten Unterschied in der Thrombozytenantwort im Vergleich zu Placebo zeigte, wurde eine geringere Inzidenz von Blutungen beobachtet {svg_7}. Dies deutet darauf hin, dass Eltrombopag Kinder vor schwerem Krankheitsverlauf und Tod schützen könnte {svg_8}.
Auswirkungen auf die menschliche Hämatopoese
Eltrombopag ist ein oraler Thrombopoietin-Rezeptor-Agonist mit kleinem Molekül, der die Megakaryopoese fördert und die Thrombozytenzahl erhöht {svg_9}. Diese Auswirkungen auf die menschliche Hämatopoese machen es zu einem wertvollen Werkzeug bei der Behandlung von Erkrankungen, die durch niedrige Thrombozytenzahlen gekennzeichnet sind {svg_10}.
Immunmodulation bei hämatologischen Erkrankungen
Die Rolle von Eltrombopag bei der Immunmodulation bei hämatologischen Erkrankungen ist ein Bereich laufender Forschung {svg_11}. Seine Fähigkeit, an den Thrombopoietin-Rezeptor zu binden und die Thrombozytenproduktion zu stimulieren, könnte Auswirkungen auf eine Vielzahl von immunbedingten hämatologischen Erkrankungen haben {svg_12}.
Pharmakokinetik und Assay-Methoden
Das Verständnis der Pharmakokinetik von Eltrombopag ist entscheidend für die Optimierung seiner Anwendung in klinischen Settings {svg_13}. Forschungen zu Assay-Methoden für Eltrombopag können dazu beitragen, die Präzision und Genauigkeit der Dosierungsadministration zu verbessern {svg_14}.
Langzeitwirksamkeit und Sicherheit
Studien zur Langzeitwirksamkeit und Sicherheit von Eltrombopag sind wichtig, um seine Eignung für chronische Erkrankungen zu beurteilen {svg_15}. Bisher stimmten die Sicherheitsbefunde mit dem etablierten Sicherheitsprofil von Eltrombopag überein, und es wurden keine neuen Sicherheitssignale gemeldet {svg_16}.
Wirkmechanismus
Target of Action
Eltrombopag Amide primarily targets the thrombopoietin receptor (TPO receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
Eltrombopag Amide interacts with the transmembrane domain of the human TPO receptor . Unlike the natural ligand, thrombopoietin, Eltrombopag Amide binds to a region of the TPO receptor that is distant from the TPO binding site . This unique binding site allows Eltrombopag Amide to confer synergistic effects with endogenous TPO rather than competing for binding . Upon binding, Eltrombopag Amide activates the TPO receptor and downstream signaling pathways .
Biochemical Pathways
The activation of the TPO receptor by Eltrombopag Amide leads to the stimulation of intracellular signal transduction pathways, including the JAK-STAT signaling pathway . This results in increased proliferation and differentiation of megakaryocytes .
Pharmacokinetics
Eltrombopag Amide undergoes extensive hepatic metabolism via CYP1A2 and CYP2C8 oxidation and UGT1A1 and UGT1A3 glucuronidation . The compound is excreted in feces (59%, 20% as unchanged drug) and urine (31%, as metabolites) . The pharmacokinetics of Eltrombopag Amide are dose-dependent and linear .
Result of Action
The primary result of Eltrombopag Amide’s action is a rapid and sustainable increase in platelet counts . This significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) . It has also shown promise in treating thrombocytopenia associated with various other etiologies .
Action Environment
The efficacy of Eltrombopag Amide can be influenced by various environmental factors. For instance, the onset time of Eltrombopag Amide can vary, with the shortest onset time being 5 days and the median onset time being 14 days . Additionally, the compound’s action may be influenced by the patient’s genetic makeup, as suggested by the observed inter-ethnic difference in AUC .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Eltrombopag Amide involves the conversion of Eltrombopag to its amide derivative through a coupling reaction with an amine.", "Starting Materials": [ "Eltrombopag", "Amine (e.g. methylamine, ethylamine, etc.)", "Coupling reagent (e.g. EDC, HATU, etc.)", "Base (e.g. DIPEA, TEA, etc.)", "Solvent (e.g. DMF, DCM, etc.)" ], "Reaction": [ "Dissolve Eltrombopag and amine in a suitable solvent.", "Add the coupling reagent and base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with an acid.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1246929-02-1 |
Molekularformel |
C25H23N5O3 |
Molekulargewicht |
441.48 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)

![4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide](/img/structure/B601617.png)

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)

